molecular formula C9H7NO B023206 1-羟基异喹啉 CAS No. 491-30-5

1-羟基异喹啉

货号: B023206
CAS 编号: 491-30-5
分子量: 145.16 g/mol
InChI 键: VDBNYAPERZTOOF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2H-异喹啉-1-酮是一种杂环化合物,其特征在于一个六元环内含有一个氮原子,并与苯环稠合。该化合物因其在有机合成、药物化学和材料科学中的广泛应用而备受关注。

合成路线和反应条件:

工业生产方法:

  • 2H-异喹啉-1-酮的工业生产通常涉及使用上述方法的大规模合成,并针对产率和纯度进行了优化。

反应类型:

    氧化: 2H-异喹啉-1-酮可以进行氧化反应,形成各种氧化衍生物。

    还原: 还原反应可以将2H-异喹啉-1-酮转化为其还原形式。

    取代: 该化合物可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

    氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

    还原: 通常使用诸如氢化铝锂和硼氢化钠之类的还原剂。

    取代: 可以在适当条件下使用各种亲核试剂和亲电试剂。

主要产物:

  • 从这些反应中形成的主要产物取决于所用试剂和条件,导致具有不同官能团的各种衍生物。

科学研究应用

2H-异喹啉-1-酮在科学研究中具有广泛的应用范围:

作用机制

2H-异喹啉-1-酮的作用机制涉及其与特定分子靶标和途径的相互作用:

    分子靶标: 该化合物可以与酶、受体和其他蛋白质结合,调节其活性。

    涉及的途径: 它可以影响各种生化途径,包括信号转导、基因表达和代谢过程。

类似化合物:

    异喹啉: 一种结构相关的化合物,在环中含有一个氮原子,但缺少羰基。

    喹啉: 另一种相关的化合物,在环系统中不同的位置含有一个氮原子。

独特性:

未来方向

The future of Isocarbostyril research lies in its potential use in medicine, particularly in the treatment of cancer . There is ongoing research into the synthesis of novel analogs and isotopologs of the anticancer Isocarbostyril alkaloids . These new synthetic compounds exhibit improved metabolic activity, stability, and/or aqueous solubility .

生化分析

Cellular Effects

They can quench free radicals, which may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s known that isoquinoline and its derivatives are benzopyridines, composed of a benzene ring fused to a pyridine ring . This structure may influence its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

相似化合物的比较

    Isoquinoline: A structurally related compound with a nitrogen atom in the ring but lacking the carbonyl group.

    Quinoline: Another related compound with a nitrogen atom in a different position within the ring system.

Uniqueness:

属性

IUPAC Name

2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBNYAPERZTOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197677
Record name Isocarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-30-5
Record name 1(2H)-Isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxyisoquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isocarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95EG3HGG1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (100 mg, 0.63 mmol) and 2-but-3-ynyl-2H-isoquinolin-1-one (120 mg, 0.63 mmol). Reaction time: 3 hours. The crude residue was purified by flash chromatography (cyclohexane/AcOEt 4:1) to yield 17 mg (62 μmol, 10%) of 2-(4-pyridin-2-yl)but-3-ynyl)isoquinolin-1(2H)-one as a white solid (M.P.=85-90° C.).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxyisoquinoline
Reactant of Route 2
1-Hydroxyisoquinoline
Reactant of Route 3
Reactant of Route 3
1-Hydroxyisoquinoline
Reactant of Route 4
1-Hydroxyisoquinoline
Reactant of Route 5
1-Hydroxyisoquinoline
Reactant of Route 6
1-Hydroxyisoquinoline
Customer
Q & A

Q1: How does narciclasine, an isocarbostyril alkaloid, exert its antitumor effects?

A: Narciclasine exhibits potent antitumor activity by binding to the 60S subunit of ribosomes, thereby inhibiting protein biosynthesis []. Additionally, narciclasine targets the translation elongation factor eEF1A, disrupting both protein synthesis and actin cytoskeleton regulation []. This dual mechanism of action contributes to its potent antitumor effects.

Q2: What is the impact of narciclasine on the actin cytoskeleton?

A: Narciclasine promotes the formation of actin stress fibers, primarily at the cell cortex, leading to changes in cell morphology and decreased migratory potential in cancer cells []. This effect is mediated by the activation of the small GTPase RhoA []. Notably, this effect is more pronounced in cancer cells compared to normal fibroblasts [].

Q3: How does the structure of narciclasine relate to its activity?

A: Extensive research on narciclasine derivatives has provided valuable insights into its pharmacophore and structure-activity relationships []. Modifications to the isocarbostyril core structure, particularly at the C-7 position, can significantly impact its potency, selectivity, and metabolic stability [, ].

Q4: What are the downstream effects of eEF1A targeting by narciclasine in melanomas?

A: Narciclasine, at low nanomolar concentrations, directly binds to eEF1A, leading to significant actin cytoskeleton disorganization and impairing both elongation and initiation steps of protein synthesis []. This ultimately results in cytokinesis impairment. Apoptosis is only induced at higher doses (≥200 nM) [].

Q5: How does the stereochemistry of the B/C ring junction in Amaryllidaceae isocarbostyril alkaloids influence their biological activity?

A: The stereochemistry at the B/C ring junction plays a crucial role in the biological activity of Amaryllidaceae isocarbostyril alkaloids [, ]. The trans configuration at this junction generally leads to enhanced antitumor activity compared to the cis configuration [, ].

Q6: What is the role of the C7-hydroxyl group in Amaryllidaceae isocarbostyril alkaloids?

A: The presence of a hydroxyl group at the C7 position in ring A significantly impacts the activity of Amaryllidaceae isocarbostyril alkaloids [, ]. Studies suggest that modifications at this position, such as acylation or alkylation, can alter their potency and selectivity profiles [, ].

Q7: What synthetic approaches have been explored for the preparation of isocarbostyrils?

A7: Numerous synthetic strategies have been developed for the construction of isocarbostyrils, including:

  • Gabriel-Coleman synthesis []
  • Ring enlargement of phthalimides []
  • Condensation of amines with homophthalic anhydrides []
  • Reaction of 2-methoxycarbonylstyrene oxide with ammonia or methylamine []
  • Reaction of coumarin and isocoumarin derivatives with ammonia and amines []
  • [4+2]-cycloaddition of ketenes to cyano ketones []
  • Treatment of indanones with sodium azide []
  • Bischler-Napieralski cyclization []
  • Palladium-mediated synthesis []
  • Isoquinolone N-oxide intermediates []
  • Nickel-catalyzed dearomative trans-1,2-carboamination of benzene []

Q8: Can you provide an example of a specific isocarbostyril synthesis?

A: The synthesis of (+)-trans-dihydrolycoricidine (5) exemplifies the use of enantioselective methodologies in isocarbostyril synthesis []. The key steps include an enantioselective conjugate allylation to establish the absolute configuration and a diastereoselective diboration to control the oxygenation pattern in the target molecule [].

Q9: How was the structure of ruprechstyril confirmed?

A: The structure of ruprechstyril, a new isocarbostyril isolated from Ruprechtia tangarana, was elucidated using a combination of spectroscopic techniques and single-crystal X-ray analysis []. High-resolution mass spectrometry (HRMS) and both 1D and 2D NMR spectroscopy provided crucial structural information, which was definitively confirmed by X-ray crystallography [].

Q10: What are the electrophilic substitution patterns observed in N-alkylated isocarbostyrils?

A: N-alkylated isocarbostyrils display a strong preference for electrophilic substitution at the C-4 position []. This regioselectivity is observed in various reactions, including bromination, acylation, nitration, and acid-catalyzed condensation with formaldehyde [].

Q11: What are the potential therapeutic applications of isocarbostyril alkaloids?

A11: Isocarbostyril alkaloids, particularly those derived from the Amaryllidaceae family, exhibit a wide range of biological activities, making them promising candidates for various therapeutic applications. Some of the key areas of interest include:

    Q12: How does the cytotoxicity of isocarbostyril alkaloids towards cancer cells compare to their effects on normal cells?

    A: One of the promising aspects of isocarbostyril alkaloids is their selectivity towards cancer cells over normal cells. Studies have shown that compounds like narciclasine exhibit significantly higher cytotoxicity in cancer cells compared to normal fibroblasts, indicating a potential for a wider therapeutic window [, ].

    Q13: Are there any isocarbostyril derivatives currently under investigation for their therapeutic potential?

    A: Yes, there is ongoing research focused on developing isocarbostyril derivatives with improved pharmacological properties. Researchers are exploring modifications to the core structure to enhance potency, selectivity, solubility, metabolic stability, and reduce potential side effects [, ].

    Q14: What are the limitations of using natural isocarbostyrils as therapeutic agents?

    A14: Despite their potent biological activities, natural isocarbostyrils often face limitations in therapeutic development, including:

      Q15: Have any isocarbostyril alkaloids been evaluated in human clinical trials?

      A: Despite promising preclinical data, no isocarbostyril alkaloids have progressed to human clinical trials yet. Further research, particularly in optimizing their pharmacological properties and addressing toxicity concerns, is required to explore their full therapeutic potential [, ].

      体外研究产品的免责声明和信息

      请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。